3-Iodo-4-methoxy-1-methyl-1H-pyrazole
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Overview
Description
3-Iodo-4-methoxy-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxy-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-iodo-4-methoxyacetophenone with hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyrazole ring.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substituted Pyrazoles: Various substituted pyrazoles can be formed depending on the reagents used.
Aldehydes and Acids: Oxidation of the methoxy group can yield aldehydes or acids.
Scientific Research Applications
3-Iodo-4-methoxy-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methoxy-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
3-Iodo-1-methyl-1H-pyrazole: Lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxy-1-methyl-1H-pyrazole:
3-Iodo-4-methoxy-1H-pyrazole: Lacks the methyl group, which can alter its physical and chemical properties.
Uniqueness: The combination of iodine, methoxy, and methyl groups in 3-Iodo-4-methoxy-1-methyl-1H-pyrazole provides a unique set of properties that make it valuable for specific applications in medicinal chemistry, organic synthesis, and material science .
Properties
Molecular Formula |
C5H7IN2O |
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Molecular Weight |
238.03 g/mol |
IUPAC Name |
3-iodo-4-methoxy-1-methylpyrazole |
InChI |
InChI=1S/C5H7IN2O/c1-8-3-4(9-2)5(6)7-8/h3H,1-2H3 |
InChI Key |
FFIORKAIVCTMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)I)OC |
Origin of Product |
United States |
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